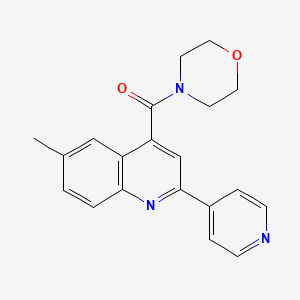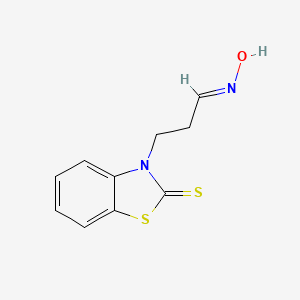
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea, also known as CFTR(inh)-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the flow of salt and water across cell membranes in various tissues, including the lungs, pancreas, and sweat glands. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases caused by CFTR dysfunction.
Wirkmechanismus
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 selectively binds to a specific site on the N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea protein, known as the ATP binding site, and prevents the protein from opening and allowing chloride ions to pass through the membrane. This results in the inhibition of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea-mediated chloride secretion and the maintenance of a more hydrated mucus layer in the airways and other tissues.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has been shown to effectively block N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea-mediated chloride secretion in various tissues, leading to increased hydration and decreased mucus viscosity. This can improve lung function and reduce the risk of bacterial infection in cystic fibrosis patients. N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has also been shown to have anti-inflammatory effects in the lungs and may have potential therapeutic applications in other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 is a highly specific and potent inhibitor of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea, making it an ideal tool for studying the role of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea in various physiological and pathological processes. However, its use in lab experiments is limited by its relatively high cost and low solubility in aqueous solutions. Additionally, N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 may have off-target effects on other ion channels and transporters, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172. One area of focus is the development of more potent and selective N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibition on other physiological processes, such as immune function and cell signaling pathways. Finally, the potential therapeutic applications of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitors in other diseases, such as chronic obstructive pulmonary disease and asthma, warrant further investigation.
Synthesemethoden
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride, followed by the addition of urea and purification through column chromatography. The yield and purity of the final product can be optimized through various modifications to the synthesis conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has been widely used as a research tool to investigate the role of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea in various physiological and pathological processes. It has been shown to effectively block N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea-mediated chloride secretion in human airway epithelial cells, sweat gland ducts, and pancreatic ducts. N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has also been used to study the effects of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibition on bacterial colonization and infection in the lungs of cystic fibrosis patients.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-1-10(2-4-11)9-17-14(19)18-13-7-5-12(16)6-8-13/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKLQOTUUGPLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)

![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)
![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)




![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)

![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)
